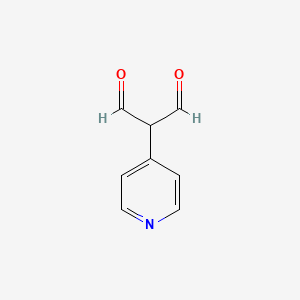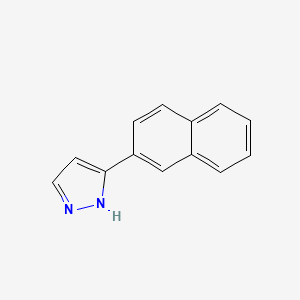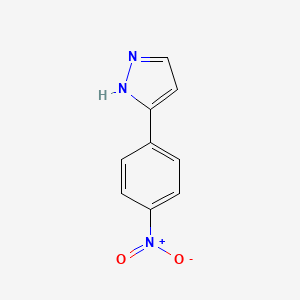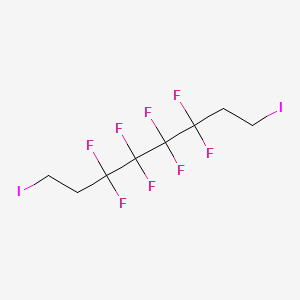
2-(Pyridin-4-yl)malonaldehyde
Descripción general
Descripción
2-(Pyridin-4-yl)malonaldehyde is a chemical compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 . It is a solid substance and its IUPAC name is (2E)-3-hydroxy-2-(4-pyridinyl)-2-propenal .
Synthesis Analysis
The synthesis of 2-(Pyridin-4-yl)malonaldehyde involves a mixture of 4-pyridin-2-yl-1H-pyrazole-3,5-diamine and 2-pyridin-4-yl-malonaldehyde placed in ethanol with a catalytic amount of acetic acid. The reaction mixture is then subjected to microwave irradiations at 140° C for 15 minutes.Molecular Structure Analysis
The InChI code for 2-(Pyridin-4-yl)malonaldehyde is 1S/C8H7NO2/c10-5-8(6-11)7-1-3-9-4-2-7/h1-6,8H .Chemical Reactions Analysis
The reaction of 2-(Pyridin-4-yl)malonaldehyde with 4-pyridin-2-yl-1H-pyrazole-3,5-diamine in ethanol and acetic acid under microwave irradiation results in a golden yellow solid.Physical And Chemical Properties Analysis
2-(Pyridin-4-yl)malonaldehyde is a solid substance . It has a boiling point of 320°C . It is stored under an inert atmosphere and in a freezer under -20°C .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Anticancer Targeting Agents
Summary of the Application
Pyridine-containing compounds, including 2-(Pyridin-4-yl)malonaldehyde, have been found to have significant medicinal applications . They have been used as antiviral, anticholinesterase, antimalarial, antimicrobial, antidiabetic, and anticancer agents .
Methods of Application
The methods of application typically involve synthesizing a variety of pyridine derivatives and testing their biological activity . The exact procedures and technical details would depend on the specific derivative being synthesized and the biological activity being tested.
Results or Outcomes
The results have shown that pyridine-containing compounds can exhibit cytotoxic properties against tumor cells . This has led to their use in the development of new anticancer agents .
Synthesis of Derivatives: Protein Kinase Inhibitors
Summary of the Application
2-(Pyridin-4-yl)malonaldehyde has been used in the synthesis of derivatives, such as (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone . These derivatives have been evaluated for their inhibitory potency against a panel of protein kinases .
Methods of Application
The methods of application involve the synthesis of the derivative and then testing its inhibitory potency against a panel of protein kinases . The exact procedures and technical details would depend on the specific derivative being synthesized and the protein kinases being tested.
Results or Outcomes
The results demonstrated that the planar pyrido[3,4-g]quinazoline tricyclic system was mandatory to maintain the protein kinase inhibitory potency in this series .
Also, it’s used in the synthesis of fatty aldehydes . The exact procedures and technical details would depend on the specific derivative being synthesized and the biological activity being tested.
Safety And Hazards
Propiedades
IUPAC Name |
2-pyridin-4-ylpropanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-5-8(6-11)7-1-3-9-4-2-7/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYVVCNGQOENKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371941 | |
| Record name | 2-(4-Pyridyl)malondialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)malonaldehyde | |
CAS RN |
51076-46-1 | |
| Record name | 2-(4-Pyridyl)malondialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyridin-4-yl)malonaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1301729.png)






![6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1301771.png)



![2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B1301778.png)

![N-[2,4-dinitro-6-(trifluoromethyl)phenyl]-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine](/img/structure/B1301781.png)